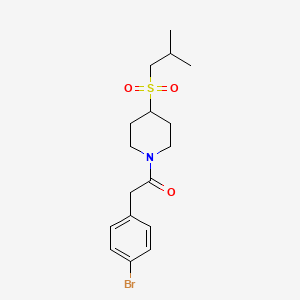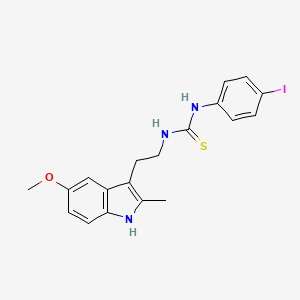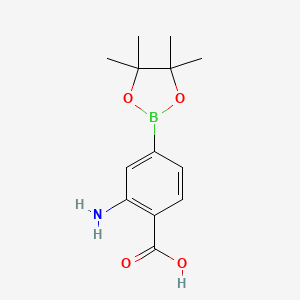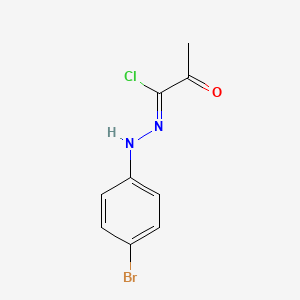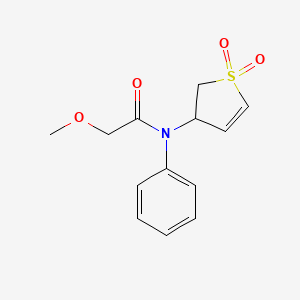![molecular formula C21H21NO2 B2923546 3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one CAS No. 338409-30-6](/img/structure/B2923546.png)
3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Applications De Recherche Scientifique
Photocycloaddition and Sensing Applications
One significant application of related coordination polymers involves photocycloaddition reactions. A Zn(II) coordination polymer showcased selective luminescence sensing of iron(III) ions and selective absorption of dyes. This polymer undergoes a [2 + 2] photodimerization upon UV light exposure, transitioning from a single-crystal structure to a more complex 2D coordination polymer, which exhibits high selectivity in sensing Fe(3+) ions over mixed metal ions through fluorescence quenching. Furthermore, it can rapidly adsorb dyes from aqueous solutions, demonstrating its potential in environmental remediation and sensing applications (Hu, Shi, Chen, & Lang, 2015).
Diastereomeric Isomerization
The diastereomeric isomerization of related compounds has been explored in various organic solvents, indicating that the ZE isomers can equilibrate into a mixture of ZE/EE or ZE/EE/ZZ isomers depending on the solvent's polarity. This isomerization process, explored through 1H NMR spectroscopy and theoretical energy and dipole moment calculations, highlights the compound's versatility in adapting to different chemical environments (Keum, Roh, Ma, Kim, & Cho, 2010).
Cyclization Reactions
Iron trichloride-promoted cyclization of o-alkynylaryl isocyanates leading to 3-(chloromethylene)oxindoles, which can be stereoselectively converted to (Z)-3-(aminomethylene)oxindoles, showcases another application area. This process emphasizes the compound's utility in synthesizing oxindole derivatives, which are important in pharmaceutical and synthetic organic chemistry (Cantagrel, de Carné-Carnavalet, Meyer, & Cossy, 2009).
Molecular Structure and Bonding
Research into the molecular structures and photoinduced intramolecular hydrogen bonding of 2-pyrrolylmethylidene cycloalkanones reveals insights into the compound's structural dynamics under UV irradiation. These studies, which involve NMR, IR, UV spectroscopies, and DFT calculations, show the isomerization processes and the existence of strong intramolecular hydrogen bonds in the Z isomers of isomerized compounds. Such insights are crucial for understanding the compound's photochemical behavior and its applications in molecular sensing and photophysics (Sigalov, Shainyan, Chipanina, Oznobikhina, Strashnikova, & Sterkhova, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
(3Z)-3-(2-oxoheptylidene)-2-phenylisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-2-3-5-12-17(23)15-20-18-13-8-9-14-19(18)21(24)22(20)16-10-6-4-7-11-16/h4,6-11,13-15H,2-3,5,12H2,1H3/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVILSCGJAKXTJ-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C\1/C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

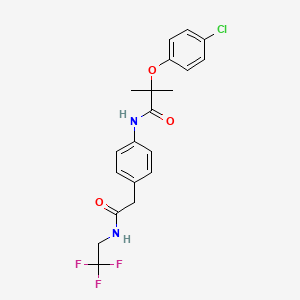
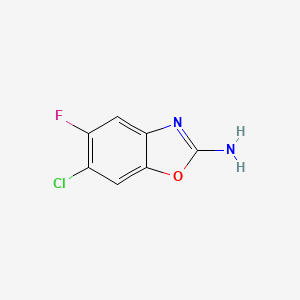
![2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/no-structure.png)
![4-cyano-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2923470.png)
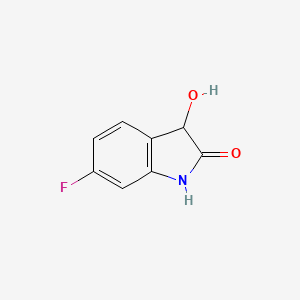
![4-(3,4-dimethoxyphenyl)-6-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2923473.png)
![2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2923474.png)
![{4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine](/img/structure/B2923476.png)
![6-(4-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2923477.png)
